![molecular formula C38H68O12Si8 B1598295 PSS-Allyl-Heptacyclopentyl substituted CAS No. 205131-81-3](/img/structure/B1598295.png)
PSS-Allyl-Heptacyclopentyl substituted
Overview
Description
PSS-Allyl-Heptacyclopentyl substituted, also known as PSS-AHCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Model for Silica Surfaces
PSS-Allyl-Heptacyclopentyl substituted, also known as Allyl-POSS, is a polyhedral oligomeric silsesquioxane (POSS) monomer . It is useful as a model for silica surfaces . This application is significant in the study of surface interactions and the development of surface coatings.
Formation of Novel Polymeric Materials
Allyl-POSS can be used for the formation of novel polymeric materials . The unique structure of this compound allows it to form complex polymers with unique properties.
Thermal Stability in Polystyrene Nanocomposites
Allyl-POSS has been used in the synthesis of polystyrene (PS) based nanocomposites . These nanocomposites have shown increased resistance to thermal degradation compared to neat PS . This makes them suitable for applications that require materials with high thermal stability.
Enhancement of Mechanical Properties
The incorporation of Allyl-POSS into polymer matrices can enhance the mechanical properties of the resulting materials . This is due to the rigid, three-dimensional structure of the POSS cage, which can reinforce the polymer matrix.
Improvement of Optical Properties
Due to its unique structure, Allyl-POSS can improve the optical properties of polymers . This makes it useful in the development of optical devices and coatings.
Enhancement of Electrical Properties
Allyl-POSS can also enhance the electrical properties of polymers . This makes it a valuable additive in the production of electronic devices and components.
properties
IUPAC Name |
1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQPIMCUOEXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402493 | |
Record name | PSS-Allyl-Heptacyclopentyl substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PSS-Allyl-Heptacyclopentyl substituted | |
CAS RN |
205131-81-3 | |
Record name | PSS-Allyl-Heptacyclopentyl substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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